molecular formula C10H10N2OS B14384694 2-Imino-3-(4-methylphenyl)-1,3-thiazolidin-5-one CAS No. 89612-10-2

2-Imino-3-(4-methylphenyl)-1,3-thiazolidin-5-one

Cat. No.: B14384694
CAS No.: 89612-10-2
M. Wt: 206.27 g/mol
InChI Key: BPTOPVFJRKYJOT-UHFFFAOYSA-N
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Description

2-Imino-3-(4-methylphenyl)-1,3-thiazolidin-5-one is a heterocyclic compound that contains a thiazolidine ring with an imino group and a 4-methylphenyl substituent. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-3-(4-methylphenyl)-1,3-thiazolidin-5-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylbenzaldehyde with thiourea in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the thiazolidinone ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Imino-3-(4-methylphenyl)-1,3-thiazolidin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazolidinones depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Imino-3-(4-methylphenyl)-1,3-thiazolidin-5-one involves its interaction with various molecular targets. The imino group can form hydrogen bonds with biological molecules, while the thiazolidinone ring can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    2-Imino-3-(4-methylphenyl)-1,3-thiazolidin-5-one: Known for its potential antimicrobial properties.

    2-Imino-3-(4-methylphenyl)-1,3-thiazolidin-4-one: Similar structure but different position of the imino group, leading to different reactivity.

    2-Imino-3-(4-methylphenyl)-1,3-thiazolidin-2-one: Another positional isomer with distinct chemical properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially improving its interaction with biological membranes .

Properties

CAS No.

89612-10-2

Molecular Formula

C10H10N2OS

Molecular Weight

206.27 g/mol

IUPAC Name

2-imino-3-(4-methylphenyl)-1,3-thiazolidin-5-one

InChI

InChI=1S/C10H10N2OS/c1-7-2-4-8(5-3-7)12-6-9(13)14-10(12)11/h2-5,11H,6H2,1H3

InChI Key

BPTOPVFJRKYJOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC(=O)SC2=N

Origin of Product

United States

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